molecular formula C12H16F3N5 B11749056 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11749056
M. Wt: 287.28 g/mol
InChI Key: OTVCZTFHFPRTIR-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the two pyrazole rings separately. The first step involves the formation of 1-ethyl-1H-pyrazole-4-carbaldehyde and 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde through cyclization reactions. These intermediates are then subjected to reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any nitro or carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at positions activated by electron-withdrawing groups like trifluoromethyl.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved might include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives such as:

  • 1-ethyl-1H-pyrazole-4-carbaldehyde
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
  • 1-phenyl-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole

The uniqueness of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its dual pyrazole structure with distinct substituents, which can impart unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-3-20-8-9(6-17-20)5-16-7-10-4-11(12(13,14)15)19(2)18-10/h4,6,8,16H,3,5,7H2,1-2H3

InChI Key

OTVCZTFHFPRTIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=NN(C(=C2)C(F)(F)F)C

Origin of Product

United States

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